Sitogluside

描述

Overview of Daucosterol as a Research Compound

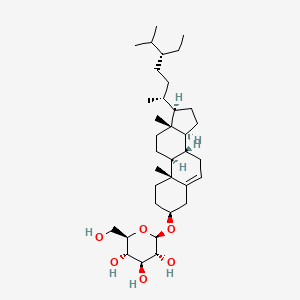

Daucosterol is a prominent phytosterol glycoside, a type of steroid compound, widely distributed across various plant species. Structurally, it is the glucoside of β-sitosterol, meaning a glucose molecule is attached to β-sitosterol via a glycosidic linkage. Its presence has been identified in numerous medicinal plants, including the peel of Chinese water chestnut (Eleocharis dulcis), Achyranthes bidentata, Platycladus orientalis, Cassia mimosoides var. nomame Makino, Aerva lanata, Canna edulis Ker Gawl rhizomes, Astragalus membranaceus roots, as well as species from the genera Dioscorea, Centaurea, and Portulaca. It is also an active ingredient found in Salvia miltiorrhiza Bunge and Rehmannia glutinosa (Gaertn.) DC. Chemically, daucosterol is classified as a saponin (B1150181) and a sterol lipid, specifically a stigmastane (B1239390) derivative.

Significance of Daucosterol in Scientific Inquiry

The significance of daucosterol in scientific inquiry stems from its broad spectrum of observed biological activities. Research has explored its potential pharmacological properties, which include antioxidant, antidiabetic, hypolipidemic, anti-inflammatory, immunomodulatory, neuroprotective, and anticancer effects. These multifaceted actions position daucosterol as a promising candidate in drug discovery and development, particularly for its neuroprotective and chemopreventive attributes. Beyond its potential therapeutic applications, daucosterol also plays a significant role in plant physiology, and its structural similarity to cholesterol has drawn attention to its potential health benefits in humans.

Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h10,20-22,24-33,36-39H,7-9,11-19H2,1-6H3/t21-,22-,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJICTMALKLTFW-OFUAXYCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60O6 | |

| Record name | Eleutheroside A | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Eleutheroside_A | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045674 | |

| Record name | Daucosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-58-8 | |

| Record name | Daucosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitogluside [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daucosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4S,5S,6R)-2-({(1R,3aS,3bS,7S,9aR,9bS,11aR)-1-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-9a,11a-dimethyl-2,3,3a,3b,4,6,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SITOGLUSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U45VN859W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Extraction Research Methodologies of Daucosterol

Natural Occurrence in Botanical Systems

Daucosterol is widely distributed across numerous plant species, particularly within medicinal plant families, and its distribution can vary significantly among different plant parts and geographical locations.

Daucosterol has been identified as a key component in a diverse array of medicinal plants belonging to various families. Notable examples include its presence as a major compound in the root extract of Chinese Fallopia cillinerve and the stem extracts of Dendrobium huoshanense and Dendrobium officinale. It is also abundant in the flowers of Crataegus gracilior and extracts from Litsea cubeba. Chinese plants such as Eleocharis dulcis (from its peels) and Ipomoea batatas are also recognized sources.

Further studies have reported daucosterol in the stem bark and leaves of Cameroonian Crateva adansonii, the aerial parts of Hyssopus cuspidatus Boriss (China), and the leaves of Ficus deltoidea (Indonesia). Its presence has also been confirmed in Dioscorea batatas (Korea), the aerial parts of Astragalus tanae (Italy), and the fruit extract of Acanthopanax sessiliflorus (China). Additionally, daucosterol has been elucidated from the aerial parts of Centaurea resupinata subsp. Dufourii and Ononis mitissima L. (Algeria), as well as the stems and leaves of Prangos ferulacea. More recent findings include its isolation from the root of Mangifera indica , Panax japonicus var. major, Breynia fruticosa, Acanthus ilicifolius, and Iris tectorum. Other plants reported to contain daucosterol include Grewia tiliaefolia , Epilobium angustifolium L. , Celastrus orbiculatus (found in stems, roots, leaves, and fruits) , Anoectochilus roxburghii , Dialium cochinchinense Pierre (leaves) , and hemp seeds.

Table 1: Selected Medicinal Plants and Their Parts Identified to Contain Daucosterol

| Plant Species | Plant Part(s) Identified | Geographical Origin (if specified) | Reference(s) |

| Fallopia cillinerve | Root | China | |

| Dendrobium huoshanense | Stem | - | |

| Dendrobium officinale | Stem | - | |

| Hechtia glomerata Zucc | - | Mexico | |

| Crataegus gracilior | Flowers | - | |

| Litsea cubeba | - | - | |

| Eleocharis dulcis | Peels | China | |

| Ipomoea batatas | - | - | |

| Crateva adansonii | Stem bark, Leaves | Cameroon | |

| Hyssopus cuspidatus Boriss | Aerial part | China | |

| Dioscorea batatas | - | Korea | |

| Ficus deltoidea | Leaf | Indonesia | |

| Astragalus tanae | Aerial parts | Italy | |

| Acanthopanax sessiliflorus | Fruit | China | |

| Centaurea resupinata subsp. Dufourii | Aerial parts | Algeria | |

| Ononis mitissima L. | Aerial parts | Algeria | |

| Prangos ferulacea | Stems, Leaves | - | |

| Cassia italica | Aerial parts | - | |

| Mangifera indica | Root | Nigeria | |

| Grewia tiliaefolia | - | - | |

| Epilobium angustifolium L. | Aerial parts | - | |

| Celastrus orbiculatus | Stems, Roots, Leaves, Fruits | China | |

| Hemp seeds | Seeds | - |

The concentration of daucosterol within a plant can vary significantly depending on the specific plant part and its geographical origin. For instance, daucosterol is found in the roots of plants like Fallopia cillinerve, Eleocharis dulcis, Ipomoea digitata, and Mangifera indica. Stems are also a source, as seen in Dendrobium huoshanense and Dendrobium officinale. Leaves, such as those of Crateva adansonii, Ficus deltoidea, Epilobium angustifolium L., and Dialium cochinchinense Pierre, have been reported to contain daucosterol. Flowers of Crataegus gracilior and fruits of Acanthopanax sessiliflorus are also known to contain this compound. Aerial parts, encompassing leaves, stems, and flowers, are significant sources in plants like Hyssopus cuspidatus Boriss, Astragalus tanae, and Centaurea resupinata subsp. Dufourii.

Geographical factors play a role in the richness of daucosterol in plants. For example, Hechtia glomerata Zucc from Mexico is notably rich in daucosterol. The compound has been identified in plants collected from diverse regions, including China (Hyssopus cuspidatus Boriss, Eleocharis dulcis, Acanthopanax sessiliflorus, Celastrus orbiculatus), Korea (Dioscorea batatas), Indonesia (Ficus deltoidea), Italy (Astragalus tanae), Algeria (Centaurea resupinata subsp. Dufourii, Ononis mitissima L.), and Nigeria (Mangifera indica). The phytochemical composition, including daucosterol content, can exhibit variability based on the geographical origin, plant part, and harvest time or vegetation phase.

Identification in Medicinal Plant Families

Advanced Extraction and Isolation Techniques for Daucosterol

The isolation and purification of daucosterol from its natural sources involve a series of advanced techniques, primarily focusing on solvent-based extraction followed by chromatographic purification.

Traditional and modern solvent-based extraction methods are employed to obtain daucosterol from plant biomass. Common conventional techniques include Soxhlet extraction, maceration, and reflux. For instance, the root of Mangifera indica has been successfully extracted using hexane (B92381) and ethyl acetate (B1210297) successively via a Soxhlet apparatus. Similarly, Dialium cochinchinense leaves have been subjected to successive maceration with n-hexane, ethyl acetate, and methanol (B129727), sometimes coupled with ultrasonication.

A range of organic solvents is utilized for daucosterol extraction, with methanol, ethanol (B145695), ethyl acetate, n-hexane, petroleum ether, and dichloromethane (B109758) being frequently reported. For example, hemp seeds have been extracted with methanol, followed by partitioning with ethyl acetate and water to isolate crude extracts. Ultrasonic-assisted extraction (UAE) is another approach, where solvents like methanol, ethanol, ethyl acetate, n-butanol, and water have been tested for their effectiveness.

Following initial extraction, chromatographic techniques are essential for purifying daucosterol from complex plant extracts. Silica (B1680970) gel column chromatography (SGCC) is a widely used method for fractionation and preliminary purification. In SGCC, solvent systems typically involve varying ratios of n-hexane and ethyl acetate, often applied in a gradient elution to separate compounds based on their polarity. Thin Layer Chromatography (TLC) is commonly used to monitor the separation process and pool fractions with similar retention factor (Rf) values.

For higher purity, High-Performance Liquid Chromatography (HPLC) is frequently employed. Specific HPLC conditions reported for daucosterol purification include the use of a ZORBAX Extend-C18 column, a 100% methanol mobile phase, detection at 210 nm, a flow rate of 1 mL/min, and a column temperature of 35 °C. Preparative liquid chromatography, often with a Developsil ODS HG-5 column and methanol as the eluent under isocratic conditions, has also been successfully used to yield purified daucosterol.

The identification and structural elucidation of isolated daucosterol are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, COSY, HSQC, HMBC), Fourier-transform infrared (FT-IR) spectroscopy, and Mass Spectrometry (ESI–MS).

Optimizing extraction and purification parameters is critical to maximize the yield and purity of daucosterol. The content of daucosterol extracted can depend on the species, the chosen extraction technique, and the specific plant part utilized.

For extraction, key parameters that are optimized include:

Solvent Concentration: The optimal concentration of a solvent can vary; for example, 100% methanol was found to be most effective for extracting pristimerin (B1678111) (a compound often co-occurring with daucosterol), while 70% ethanol has been optimal for other plant compounds like eleutherosides.

Temperature: Extraction temperature significantly impacts yield. Studies on phytosterols (B1254722) have shown optimal temperatures ranging from 40 °C to 100 °C, with specific examples like 52 °C for pristimerin and 80 °C for eleutherosides.

Time: The duration of extraction is another crucial factor, with optimal times varying from 40 minutes for certain compounds like pristimerin to 5-10 days for hemp seed extraction, and 5 hours for eleutherosides.

Solvent-to-Solid Ratio: The ratio of solvent to plant material is optimized to ensure efficient extraction, with ratios such as 40 mL/g for pristimerin and 1:6 for eleutherosides being reported.

Ultrasonic Power: In techniques like ultrasound-assisted extraction, the ultrasonic power (e.g., 105 W) can be optimized to enhance extraction efficiency.

For purification, optimization often focuses on chromatographic conditions and crystallization. Parameters like the mobile phase composition, flow rate, column temperature, and detection wavelength in HPLC are fine-tuned to achieve maximum separation and purity. Crystallization parameters, including feed-to-solvent ratio, ripening time, and ripening temperature, are also optimized to improve the yield and purity of the final product.

Table 2: Examples of Optimized Extraction Parameters for Plant Compounds (illustrative, for daucosterol or related compounds)

| Parameter | Optimal Range/Value (Example) | Context / Compound (if specified) | Reference(s) |

| Solvent Concentration | 100% Methanol | Pristimerin extraction | |

| 70% Ethanol | Eleutherosides extraction | ||

| Extraction Temperature | 40-100 °C | General Phytosterols | |

| 52 °C | Pristimerin extraction | ||

| 80 °C | Eleutherosides extraction | ||

| Extraction Time | 40 minutes | Pristimerin extraction | |

| 5-10 days | Hemp seed extraction | ||

| 5 hours | Eleutherosides extraction | ||

| Solvent-to-Solid Ratio | 40 mL/g | Pristimerin extraction | |

| 1:6 | Eleutherosides extraction | ||

| Ultrasonic Power | 105 W | Pristimerin extraction |

Biosynthesis and Metabolic Pathways Research of Daucosterol

Enzymatic Pathways in Plant Biosynthesis of Daucosterol

The formation of daucosterol is a multi-step enzymatic process that originates from the general phytosterol biosynthesis pathway. The synthesis of its core sterol structure, β-sitosterol, is a key prerequisite.

The pathway initiates with the cyclization of the linear triterpene, (3S)-2,3-oxidosqualene. In most plants, this reaction is catalyzed by cycloartenol (B190886) synthase (CAS) , which produces cycloartenol as the first cyclic precursor. This is a critical branching point, distinguishing phytosterol synthesis in plants from cholesterol synthesis in mammals, which proceeds via lanosterol.

Following the formation of cycloartenol, a series of modifications are carried out by several enzymes to yield β-sitosterol. These include:

Sterol C-24 Methyltransferase 1 (SMT1) : This enzyme adds a methyl group to the side chain of cycloartenol, a key regulatory step in phytosterol production.

Cyclopropyl Sterol Isomerase (CPI) : This enzyme opens the cyclopropane (B1198618) ring of the cycloartenol-derived intermediate.

Sterol C-14 Demethylase (CYP51 family) : A cytochrome P450 enzyme that removes a methyl group from the sterol core.

Sterol Reductases and Isomerases : A cascade of other enzymes, including sterol C-14 reductase, sterol Δ8-Δ7-isomerase, and sterol side-chain reductase (also known as DWF1), further modify the sterol nucleus and side chain.

The final and defining step in daucosterol biosynthesis is the glycosylation of the β-sitosterol molecule at the C-3 hydroxyl group. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs) . These enzymes transfer a glucose moiety from an activated sugar donor, typically UDP-glucose, to the sterol acceptor. Specifically, research in Paris polyphylla has identified enzymes such as UGT80A40 and UGT80A41 that effectively glucosylate β-sitosterol to form daucosterol.

Precursor Compounds and Biosynthetic Intermediates of Daucosterol

The biosynthesis of daucosterol relies on a series of foundational precursor compounds and intermediates synthesized through primary and secondary metabolic pathways.

The immediate precursors for the final synthesis step are β-sitosterol and an activated glucose molecule, UDP-glucose .

The biosynthesis of β-sitosterol itself begins with simple carbon building blocks. The initial precursors are derived from glucose metabolism:

Acetyl-CoA : This is the starting point for the cytosolic mevalonate (B85504) (MVA) pathway.

Pyruvate and Glyceraldehyde-3-phosphate : These are the starting materials for the plastidial methylerythritol 4-phosphate (MEP) pathway.

Both the MVA and MEP pathways generate the five-carbon isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) , which are the universal building blocks for all isoprenoids.

Key intermediates in the pathway leading from these isoprene units to daucosterol are detailed in the table below.

Genetic and Molecular Regulation of Daucosterol Biosynthesis

The biosynthesis of daucosterol is tightly regulated at the genetic and molecular level to coordinate with plant growth, development, and environmental responses. This regulation primarily occurs by controlling the expression of genes that encode the biosynthetic enzymes.

The expression of key enzyme genes such as Squalene Synthase (SQS) , Cycloartenol Synthase (CAS) , and Sterol Methyltransferase (SMT) are critical control points. For example, silencing the CAS gene in tomato plants leads to a significant reduction in cycloartenol and downstream phytosterols (B1254722). Similarly, the activity of SMT enzymes helps determine the final composition of sterols within the plant.

Several families of transcription factors (TFs) have been identified as key regulators of the phytosterol pathway. These TFs bind to specific promoter regions of the biosynthetic genes to either activate or repress their transcription.

WRKY Transcription Factors : This large family of plant-specific TFs can regulate secondary metabolite levels. Overexpression of WsWRKY1 in Withania somnifera promoted the synthesis of plant sterols, while silencing it had the opposite effect. In Torreya grandis, the transcription factor TgWRKY3 was shown to directly bind to the promoter of the TgSQS gene, regulating its expression.

MYC Transcription Factors : As members of the bHLH (basic helix-loop-helix) family, MYC TFs are involved in various plant processes, including the synthesis of sterols.

ERF (Ethylene Response Factor) Transcription Factors : This family is also implicated in regulating sterol synthesis. In tomato, an ERF protein was found to regulate genes from the upstream mevalonate pathway all the way to glycosylation.

Hormonal signals can also influence the pathway. For instance, the plant hormone jasmonate has been shown to induce the expression of Lanosterol Synthase (LAS), which provides an alternative, though minor, route to phytosterols in some plants. This intricate regulatory network ensures that the production of daucosterol and its precursors is finely tuned to meet the plant's physiological needs.

Table of Mentioned Compounds

Pharmacological Activities and Cellular/molecular Mechanisms of Daucosterol

Anticancer Research of Daucosterol.researchgate.netjst.go.jpmdpi.comnih.govmedchemexpress.commedchemexpress.comamegroups.cn

Daucosterol has demonstrated notable anticancer effects across various cancer cell lines. Research indicates its potential in cancer treatment through mechanisms such as inhibiting cell proliferation, inducing programmed cell death, and modulating critical signaling pathways. Studies have explored its efficacy in breast cancer, gastric cancer, prostate cancer, hepatocellular carcinoma, and colon cancer.

Modulation of Cell Proliferation and Cell Cycle Progression.researchgate.netmdpi.comnih.gov

Daucosterol has been shown to inhibit the proliferation of various cancer cells in a dose-dependent manner. For instance, it has been observed to suppress the proliferation of human breast cancer (MCF-7), gastric cancer (MGC803, BGC823, AGS), and prostate cancer (PC3, LNCaP) cell lines.

The inhibitory effect on cell proliferation is often linked to the modulation of the cell cycle. Daucosterol has been found to induce cell cycle arrest, preventing cancer cells from progressing through the phases of division. In prostate cancer cells, daucosterol treatment led to a halt in the cell cycle. Furthermore, in breast cancer cells, daucosterol has been shown to down-regulate key cell cycle proteins, including cdk1, cdk2, cyclin A, and cyclin B. This disruption of the cell cycle machinery ultimately contributes to the suppression of tumor growth.

Table 1: Investigated Effects of Daucosterol on Cancer Cell Proliferation

| Cancer Cell Line | Observed Effect | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | Inhibition of proliferation | |

| MGC803 (Gastric Cancer) | Inhibition of proliferation | |

| BGC823 (Gastric Cancer) | Inhibition of proliferation | |

| AGS (Gastric Cancer) | Inhibition of proliferation | |

| PC3 (Prostate Cancer) | Inhibition of proliferation and cell cycle arrest | |

| LNCaP (Prostate Cancer) | Inhibition of proliferation and cell cycle arrest | |

| HepG2 (Hepatocellular Carcinoma) | Inhibition of proliferation | |

| SMMC-7721 (Hepatocellular Carcinoma) | Inhibition of proliferation |

Induction of Apoptosis and Autophagy Mechanisms.researchgate.netmdpi.comnih.gov

Daucosterol can trigger programmed cell death in cancer cells through two primary mechanisms: apoptosis and autophagy.

Apoptosis, or Type I programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Daucosterol has been shown to induce apoptosis in various cancer cell lines, including breast, colon, and prostate cancers. This process is often characterized by morphological changes such as cell shrinkage and DNA fragmentation.

Autophagy, or Type II programmed cell death, is a catabolic process involving the degradation of a cell's own components. In some contexts, daucosterol induces autophagy as a mechanism to inhibit cancer cell proliferation. For example, in human breast and gastric cancer cells, daucosterol-induced autophagy was found to be a key factor in its anti-proliferative effects. Interestingly, in prostate cancer, daucosterol has been shown to induce autophagic-dependent apoptosis, suggesting a crosstalk between these two cell death pathways.

The generation of reactive oxygen species (ROS) plays a significant role in the anticancer activity of daucosterol. ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger cell death pathways.

Studies have demonstrated that daucosterol treatment leads to an increase in intracellular ROS levels in cancer cells. This elevation in ROS can, in turn, initiate autophagy. In both breast and gastric cancer cells, the daucosterol-induced autophagy and subsequent inhibition of cell growth were found to be dependent on ROS generation. The use of ROS scavengers counteracted the effects of daucosterol, confirming the critical role of ROS in its mechanism of action.

Caspases are a family of protease enzymes that are central to the execution of apoptosis. Daucosterol has been found to activate key caspases, thereby initiating the apoptotic cascade.

Specifically, research has shown that daucosterol treatment leads to the increased expression and cleavage of caspase-3 and caspase-9 in various cancer cells. Caspase-9 is an initiator caspase, often activated by the release of cytochrome c from the mitochondria, while caspase-3 is an executioner caspase responsible for cleaving various cellular substrates, leading to the dismantling of the cell. The activation of this caspase signaling pathway is a hallmark of daucosterol-induced apoptosis in cancer cells.

The mitochondria play a crucial role in the intrinsic pathway of apoptosis. A key event in this pathway is the disruption of the mitochondrial membrane potential (MMP) and the subsequent release of cytochrome c into the cytoplasm.

Daucosterol has been shown to induce a loss of mitochondrial membrane potential in cancer cells. This depolarization of the mitochondrial membrane is often a precursor to the release of cytochrome c. Following the alteration of the MMP, cytochrome c is released from the mitochondria into the cytosol, where it participates in the activation of caspase-9 and the subsequent apoptotic cascade. This process has been observed in breast adenocarcinoma cells treated with daucosterol.

Caspase Signaling Activation (e.g., Caspase-3, Caspase-9)

Signaling Pathway Modulation in Cancer Research.

Daucosterol exerts its anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

One of the key pathways affected by daucosterol is the Wnt/β-catenin signaling pathway . This pathway is involved in cell proliferation, migration, and invasion. In hepatocellular carcinoma cells, daucosterol has been shown to inhibit cell migration and invasion by suppressing the Wnt/β-catenin signaling pathway.

Another important target is the PI3K/Akt signaling pathway , which is crucial for cell survival and proliferation. Daucosterol has been found to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in breast adenocarcinoma cells. This inhibition is associated with the upregulation of the tumor suppressor gene PTEN.

Furthermore, daucosterol has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway in prostate cancer cells. The activation of JNK signaling by daucosterol leads to autophagic-dependent apoptosis.

Table 2: Signaling Pathways Modulated by Daucosterol in Cancer Research

| Signaling Pathway | Effect of Daucosterol | Cancer Type | Reference |

|---|---|---|---|

| Wnt/β-catenin | Inhibition | Hepatocellular Carcinoma | |

| PI3K/Akt | Inhibition | Breast Adenocarcinoma | |

| JNK | Activation | Prostate Cancer | |

| AMPK | Potential Regulation | Multiple Myeloma | |

| FoxO | Potential Regulation | Multiple Myeloma |

PI3K/Akt Pathway Inhibition

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is a common feature in many cancers. Research has shown that daucosterol can inhibit this pathway, contributing to its anti-cancer effects. In human breast adenocarcinoma cells (MCF-7), daucosterol has been observed to suppress the PI3K/Akt pathway, leading to the induction of apoptosis. This inhibition is a key mechanism behind daucosterol's ability to halt cancer cell growth. Furthermore, a derivative of daucosterol, daucosterol linoleate, has also been shown to inactivate the upstream PI3K/Akt/NF-κB pathway in breast cancer models.

Upregulation of PTEN Gene Expression

The Phosphatase and Tensin Homolog (PTEN) gene is a well-known tumor suppressor that negatively regulates the PI3K/Akt pathway. Daucosterol has been found to upregulate the expression of the PTEN gene. In studies on human breast adenocarcinoma cells, the upregulation of PTEN by daucosterol was linked to the inhibition of the PI3K/Akt pathway and the subsequent induction of apoptosis. This dual action of inhibiting a pro-survival pathway while upregulating a tumor suppressor highlights a significant aspect of daucosterol's anti-cancer strategy.

Wnt/β-Catenin Signaling Regulation

The Wnt/β-catenin signaling pathway plays a critical role in cancer development and progression, particularly in hepatocellular carcinoma (HCC). Daucosterol has been shown to inhibit the proliferation, migration, and invasion of HCC cells by targeting this pathway. Specifically, in HepG2 and SMMC-7721 HCC cell lines, daucosterol treatment led to a concentration-dependent reduction in the levels of β-catenin and phospho-β-catenin. It also increased the expression of GSK-3β and decreased the expression of Wnt5α. The inhibitory effects of daucosterol on HCC cell migration and invasion were reversed when co-treated with a Wnt signaling pathway inhibitor, confirming the pathway's role in daucosterol's mechanism.

JNK Pathway Activation in Tumor Suppression

The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and can be involved in both cell survival and apoptosis. In the context of daucosterol's anti-cancer activity, JNK activation has been linked to tumor suppression. Research indicates that daucosterol induces autophagic-dependent apoptosis in prostate cancer cells through the activation of the JNK pathway.

Bcl-2/Bax Ratio Modulation

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate. A high Bax/Bcl-2 ratio promotes apoptosis, a mechanism often dysregulated in cancer cells. Daucosterol has been shown to modulate this ratio in favor of apoptosis. In human breast adenocarcinoma cells, daucosterol treatment led to a decrease in the Bcl-2/Bax ratio. This modulation is a key part of the apoptotic process induced by daucosterol. Studies have shown that daucosterol downregulates the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio is a consistent finding across various cancer cell lines treated with daucosterol and its derivatives.

Inhibition of Cancer Cell Migration and Invasion

A critical aspect of cancer malignancy is the ability of cancer cells to migrate and invade surrounding tissues, leading to metastasis. Daucosterol has demonstrated the ability to inhibit these processes. In hepatocellular carcinoma, daucosterol was found to significantly inhibit the migration and invasion of HepG2 and SMMC-7721 cells in a time- and concentration-dependent manner. This effect is mediated, at least in part, through the regulation of the Wnt/β-catenin signaling pathway. Daucosterol has also been shown to inhibit the migration and invasion of colon cancer cells. Furthermore, in a breast cancer metastasis model, a daucosterol derivative suppressed the expression of VEGF, MMP-2, and MMP-9, proteins crucial for angiogenesis and tissue remodeling during metastasis.

Neuroprotective Research of Daucosterol

Beyond its anti-cancer properties, daucosterol has also been investigated for its neuroprotective effects. It has shown potential in protecting neurons from various insults and promoting neural stem cell proliferation.

One of the key mechanisms of daucosterol's neuroprotective action is through the activation of the IGF1 signaling pathway. In studies involving oxygen-glucose deprivation and reperfusion, a model for ischemic stroke, daucosterol treatment was found to reduce neuronal loss, apoptosis, and caspase-3 activity. This neuroprotective effect was associated with an increase in the expression of IGF1 protein and the subsequent activation of the AKT signaling pathway. Daucosterol also influenced the expression of apoptotic regulators, diminishing the downregulation of anti-apoptotic proteins Mcl-1 and Bcl-2, and decreasing the expression of the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio.

Furthermore, daucosterol has been shown to promote the proliferation of neural stem cells (NSCs), which could have implications for regenerative medicine. Its effects on NSC proliferation are comparable to that of growth factors like bFGF and EGF. Daucosterol also exhibits neuroprotective properties against oxidative stress by downregulating MAPK pathways and upregulating antioxidant gene expression.

Attenuation of Neuronal Apoptosis and Caspase-3 Activation

Daucosterol has demonstrated notable neuroprotective capabilities by counteracting neuronal apoptosis, a form of programmed cell death. In studies involving cultured cortical neurons subjected to oxygen-glucose deprivation and simulated reperfusion (OGD/R), a model for ischemic stroke, post-treatment with daucosterol significantly reduced the apoptotic rate and the activity of Caspase-3. Caspase-3 is a critical executioner enzyme in the apoptotic pathway, and its inhibition is a key target for preventing cell death.

The anti-apoptotic effect of daucosterol is further substantiated by its influence on the Bcl-2 family of proteins, which are central regulators of apoptosis. Research shows that daucosterol diminishes the downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-2. Concurrently, it decreases the expression of the pro-apoptotic protein Bax. This action effectively increases the Bcl-2/Bax ratio, a critical determinant for cell survival, thereby preventing the initiation of the apoptotic cascade. Daucosterol palmitate, a related compound, has also been found to attenuate neuronal cell apoptosis in cerebral ischemia/reperfusion models.

| Protein Target | Effect of Daucosterol | Functional Outcome | Source |

|---|---|---|---|

| Caspase-3 | Reduced activity | Inhibition of apoptosis execution | |

| Bcl-2 | Diminished downregulation (Increased expression) | Promotion of cell survival | |

| Mcl-1 | Diminished downregulation (Increased expression) | Inhibition of apoptosis | |

| Bax | Decreased expression | Inhibition of apoptosis initiation |

Regulation of IGF1 Signaling Pathway Components

A primary mechanism behind daucosterol's neuroprotective effects is its ability to modulate the Insulin-like Growth Factor 1 (IGF1) signaling pathway. IGF1 is a potent neurotrophic factor that promotes cell growth, proliferation, and survival in the nervous system. Studies have confirmed that daucosterol upregulates the expression of the IGF1 protein.

The activation of the IGF1 pathway by daucosterol initiates a downstream signaling cascade. It increases the phosphorylation of key proteins such as Akt (also known as Protein Kinase B) and Glycogen Synthase Kinase 3 beta (GSK-3β). Phosphorylation activates Akt, which in turn promotes cell survival, while the phosphorylation of GSK-3β generally leads to its inactivation, preventing its pro-apoptotic effects. The critical role of this pathway was highlighted in an experiment where the neuroprotective effects of daucosterol were blocked by picropodophyllin, a known inhibitor of the IGF1 receptor (IGF1R). This finding confirms that daucosterol's neuroprotective activity is, to a significant extent, dependent on its ability to activate IGF1 signaling.

| Signaling Molecule | Effect of Daucosterol | Mechanism | Source |

|---|---|---|---|

| IGF1 | Increased protein expression | Initiates the neuroprotective signaling cascade | |

| p-Akt | Increased phosphorylation | Activation of the pro-survival Akt pathway | |

| p-GSK-3β | Increased phosphorylation | Inactivation of a pro-apoptotic protein | |

| IGF1R | Activation (Inferred) | Receptor activation is necessary for downstream effects, as shown by inhibitor studies |

Modulation of Oxidative Stress in Neuronal Contexts

Daucosterol also exerts neuroprotective effects by mitigating oxidative stress, a condition characterized by an imbalance of reactive oxygen species (ROS) that can lead to cellular damage. In studies using hydrogen peroxide (H₂O₂) to induce oxidative stress in neuronal cells, daucosterol demonstrated a protective role.

The mechanism of action involves the downregulation of the Mitogen-Activated Protein Kinase (MAPK) pathways, which are often activated under cellular stress and can lead to apoptosis. Furthermore, daucosterol treatment leads to an upregulation of crucial antioxidant genes, including heme oxygenase-1 (HO-1), catalase (CAT), and superoxide (B77818) dismutase 2 (SOD2). This enhancement of the cellular antioxidant defense system helps to minimize the levels of damaging ROS, thereby protecting neurons from oxidative damage.

Influence on Neural Stem Cell Proliferation

Beyond protecting mature neurons, daucosterol actively promotes the proliferation of neural stem cells (NSCs). NSCs are self-renewing cells crucial for brain plasticity and repair. The efficacy of daucosterol in increasing the number of viable NSCs has been shown to be comparable to that of well-known growth factors like basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF).

Flow cytometry analysis has revealed that daucosterol increases the percentage of NSCs that re-enter the cell cycle to divide. This pro-proliferative effect is linked to its influence on gene expression. An mRNA microarray analysis showed that daucosterol upregulates 333 genes primarily involved in the mitotic cell cycle while downregulating 627 genes mostly associated with cellular differentiation. This genetic shift favors proliferation over differentiation. The IGF1-Akt signaling pathway has also been implicated as a key player in this proliferation-enhancing activity.

Blood-Brain Barrier Protective Mechanisms

The blood-brain barrier (BBB) is a critical protective interface that regulates the passage of substances from the bloodstream into the central nervous system. Daucosterol has been shown to protect the integrity of the BBB against toxic insults. In a model of T-2 toxin-induced BBB injury, daucosterol conferred protection by activating the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α).

Daucosterol was found to bind directly to the promoter region of PGC-1α, a critical regulator of cellular metabolism and defense. This activation leads to tangible protective effects on the BBB, including:

Increased transepithelial/transendothelial electrical resistance (TEER) , indicating a strengthening of the barrier.

Reduced infiltration of sodium fluorescein (B123965) (NaF) , demonstrating decreased permeability.

Increased expression of tight junction proteins , which are essential for sealing the space between endothelial cells.

| Tight Junction Protein | Effect of Daucosterol | Functional Outcome | Source |

|---|---|---|---|

| Zonula occludens-1 (ZO-1) | Increased expression | Strengthening of the BBB integrity | |

| Occludin (OCLN) | Increased expression | Reducing paracellular permeability | |

| Claudin-5 (CLDN5) | Increased expression | Essential for BBB seal formation |

Antidiabetic Research of Daucosterol

Daucosterol has emerged as a compound of interest in antidiabetic research due to its ability to modulate key enzymes involved in glucose metabolism.

Inhibition of Glucose Metabolism Enzymes (e.g., α-Glucosidase, α-Amylase)

A primary strategy for managing hyperglycemia in type 2 diabetes is to delay carbohydrate digestion and glucose absorption. Daucosterol contributes to this by inhibiting α-glucosidase and α-amylase, two key enzymes responsible for breaking down complex carbohydrates into absorbable glucose.

Studies have shown that daucosterol is a potent inhibitor of α-glucosidase, with one study reporting a stronger inhibitory activity (IC₅₀ of 5.67 mg/L) than the commercial antidiabetic drug acarbose (B1664774) (IC₅₀ of 91.50 mg/L). Kinetic analysis revealed that daucosterol acts as a competitive inhibitor of α-glucosidase. It also effectively inhibits α-amylase, exhibiting a mixed-type mode of inhibition. By slowing down these enzymes, daucosterol can help suppress the sharp increase in blood glucose levels after a meal.

| Enzyme | Inhibitory Effect | Type of Inhibition | Source |

|---|---|---|---|

| α-Glucosidase | Potent inhibition (IC₅₀: 5.67 mg/L) | Competitive | |

| α-Amylase | Effective inhibition | Mixed-type |

Impact on Blood Glucose Homeostasis

Daucosterol has demonstrated notable effects on maintaining blood glucose balance through various mechanisms. Research indicates its potential as an agent for preventing hyperglycemia. One of the primary ways it achieves this is by inhibiting key enzymes involved in carbohydrate digestion, namely α-glucosidase and α-amylase. By slowing down the breakdown of complex carbohydrates into simple sugars, daucosterol helps to moderate the post-meal spike in blood glucose levels.

A study on daucosterol derived from the peel of the Chinese water chestnut (Eleocharis dulcis) showed that it could inhibit the rise in postprandial blood glucose in mice, suggesting its utility as a food supplement for managing hyperglycemia. The mechanism involves the formation of a complex with α-glucosidase, primarily through hydrogen bonds and van der Waals forces, which leads to static fluorescence quenching of the enzyme. Specifically, daucosterol forms hydrogen bonds with four amino acid residues in the active site and has hydrophobic interactions with three residues at the exterior of the binding pocket.

Furthermore, daucosterol has been shown to modulate gut microbiota, which in turn can alleviate insulin (B600854) resistance in type 2 diabetic mice. Studies in rats have also indicated that daucosterol can significantly reduce blood glucose levels.

Enhancement of Insulin Sensitivity

Daucosterol has been found to enhance insulin sensitivity, a crucial factor in the management of type 2 diabetes and metabolic syndrome. Research on daucosterol from the peel of Eleocharis dulcis has shown its promise in improving insulin sensitivity in type 2 diabetic mice on a high-fat, high-sugar diet by modulating the intestinal flora.

The compound β-sitosterol, of which daucosterol is a glycoside, has been shown to improve insulin sensitivity in rats fed a high-fat diet, an effect possibly mediated by improving nitric oxide levels. Furthermore, β-sitosterol glucoside (daucosterol) has been reported to induce an estrogen-like effect and increase the translocation of glucose transporter type 4 (GLUT4) through the PI3K/AKT signaling pathway in skeletal muscles. Defective GLUT4 translocation is a known factor that exacerbates insulin resistance. By promoting GLUT4 translocation, daucosterol can enhance glucose uptake into cells, thereby improving insulin sensitivity.

Anti-inflammatory Research of Daucosterol

Daucosterol exhibits significant anti-inflammatory properties, which have been demonstrated in various experimental models. These effects are attributed to its ability to modulate key inflammatory pathways and mediators.

A key aspect of daucosterol's anti-inflammatory activity is its ability to decrease the content of nitric oxide (NO), a pro-inflammatory mediator. Elevated levels of NO are associated with various inflammatory conditions. Studies have shown that daucosterol can significantly reduce NO production in different inflammatory tests. For instance, daucosterol isolated from the leaves of Liriodendron chinensis demonstrated a strong inhibitory effect on activated inflammatory cells, markedly decreasing the NO content in lipopolysaccharide (LPS)-induced rat peritoneal macrophages. Similarly, daucosterol was identified as an active compound in Pyrus pyrifolia responsible for inhibiting NO production in LPS-activated macrophage and microglial cell lines.

Daucosterol has been shown to inhibit the production and release of various pro-inflammatory mediators. In a study on alcohol-induced hepatic injury, daucosterol was found to decrease the production of inflammatory factors such as interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α. This effect is linked to its ability to suppress the activation of pro-inflammatory signaling pathways like NF-κB and mitogen-activated protein kinases (MAPKs). Research on β-sitosterol, the aglycone of daucosterol, also supports these findings, showing that it can inhibit the release of pro-inflammatory mediators like IL-6 and TNF-α in LPS-exposed microglial cells.

Daucosterol plays a role in modulating the activation of the NLRP3 inflammasome, a multiprotein complex that triggers inflammatory responses. In a model of alcohol-induced hepatic injury, daucosterol was shown to ameliorate liver inflammation by targeting the p38/NF-κB/NLRP3 inflammasome pathway. It achieves this by decreasing the phosphorylation of p38, which in turn inhibits NF-κB nuclear translocation and subsequent NLRP3 activation.

Furthermore, in a study on myocardial ischemia-reperfusion injury, pretreatment with daucosterol inhibited the upregulation of the NLRP3 inflammasome. This cardioprotective effect was mediated through the inactivation of the ROS-related NLRP3 inflammasome signaling pathway. The study also found that daucosterol inhibited the activation of caspase-1, a downstream effector of the NLRP3 inflammasome, thereby preventing pyroptosis, a form of inflammatory cell death.

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating inflammatory responses. Daucosterol has been found to exert its anti-inflammatory effects in part by downregulating these pathways. For instance, daucosterol has shown neuroprotective properties against oxidative stress by downregulating MAPK pathways.

In the context of alcohol-induced liver injury, daucosterol alleviates inflammation by decreasing the phosphorylation of p38, a key component of the MAPK pathway. The aglycone, β-sitosterol, has also been shown to reduce the proliferation of cancer cells through the downregulation of the MAPK pathway, specifically by attenuating the phosphorylation of p38, ERK, and JNK. Additionally, phytosterols (B1254722), in general, have been described as efficient anti-inflammatory agents that can modulate MAPK pathways.

Interactive Data Tables

Table 1: Impact of Daucosterol on Blood Glucose Regulation

| Research Finding | Model/System | Mechanism of Action | Reference |

| Inhibition of postprandial hyperglycemia | ddY mice | Inhibition of α-glucosidase and α-amylase | |

| Alleviation of insulin resistance | Type 2 diabetic mice (high-fat, high-sugar diet) | Modulation of gut microbiota | |

| Reduction of blood glucose levels | Rats | Not specified | |

| Enhancement of insulin sensitivity | Rats on a high-fat diet | Improved nitric oxide levels | |

| Increased GLUT4 translocation | Skeletal muscle cells | Activation of PI3K/AKT signaling pathway |

Table 2: Anti-inflammatory Mechanisms of Daucosterol

| Mechanism | Model/System | Key Findings | Reference |

| Reduction of Nitric Oxide (NO) | LPS-induced rat peritoneal macrophages | Significantly decreased NO content | |

| Inhibition of Pro-inflammatory Mediators | Alcohol-induced hepatic injury model | Decreased IL-1β, IL-6, and TNF-α production | |

| Modulation of NLRP3 Inflammasome | Alcohol-induced hepatic injury model | Inhibited NLRP3 activation via p38/NF-κB pathway | |

| Modulation of NLRP3 Inflammasome | Myocardial ischemia-reperfusion injury model | Inhibited upregulation of NLRP3 inflammasome | |

| Downregulation of MAPK Pathways | Oxidative stress model | Neuroprotective effect through MAPK downregulation | |

| Downregulation of MAPK Pathways | Alcohol-induced hepatic injury model | Decreased phosphorylation of p38 MAPK |

Influence on NF-κB Signaling

Daucosterol has been shown to exert significant anti-inflammatory effects by modulating the nuclear factor kappa B (NF-κB) signaling pathway. Research indicates that daucosterol can decrease the phosphorylation levels of NF-κB, a critical step in its activation cascade. By inhibiting phosphorylation, daucosterol prevents the translocation of NF-κB from the cytoplasm into the nucleus. This action is crucial because nuclear translocation is necessary for NF-κB to bind to DNA and initiate the transcription of pro-inflammatory genes.

One of the well-documented mechanisms involves the p38/NF-κB/NLRP3 inflammasome pathway. Daucosterol has been observed to decrease the phosphorylation of p38, which in turn leads to the inhibition of NF-κB activation. This subsequently suppresses the activation of the NOD-like receptor protein-3 (NLRP3) inflammasome, a key component in the inflammatory response. The inhibition of the NLRP3 inflammasome by daucosterol also leads to a downregulation in the expression of associated proteins such as cleaved-caspase-1, ASC, and the pro-inflammatory cytokine IL-1β. In some experimental models, the anti-inflammatory effect of daucosterol, specifically its inhibitory action on NF-κB and the NLRP3 inflammasome, was negated by the presence of a p38 activator, confirming the central role of the p38/NF-κB axis in daucosterol's mechanism of action.

Immunomodulatory Research of Daucosterol

Daucosterol has demonstrated notable immunomodulatory potential, influencing both innate and adaptive immune responses. Its ability to regulate the activity of various immune cells and modulate the production of inflammatory mediators underscores its therapeutic possibilities.

Effects on Immune Cell Responses

Daucosterol has been found to regulate the population and activation of several types of immune cells. In studies on colitis, daucosterol treatment was shown to upregulate the population of Foxp3+ regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and suppressing excessive inflammatory responses. Furthermore, daucosterol can modulate the activity of macrophages. For instance, it has been shown to decrease the infiltration of macrophages in inflamed tissues and reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.

The compound also affects other immune cells, such as Natural Killer (NK) cells and B1 cells. In a mouse model of colitis, daucosterol treatment increased NK cell activity while inhibiting excessive IgA levels. The immunomodulatory effects also extend to the suppression of pro-inflammatory cytokines. Daucosterol has been shown to inhibit the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Interleukin-1 beta (IL-1β).

Below is a table summarizing the observed effects of daucosterol on various immune cells and cytokines.

| Immune Cell/Cytokine | Observed Effect of Daucosterol | Reference |

| Regulatory T cells (Tregs) | Upregulation of Foxp3+ cells | |

| Macrophages | Reduced infiltration and NO production | |

| Natural Killer (NK) cells | Increased activity | |

| B1 cells | Regulation of population | |

| TNF-α, IL-6, IL-1β | Decreased expression/release | |

| IFN-γ | Suppressed release | |

| IgA | Inhibition of excessive levels |

Role in Host Defense Mechanisms

Daucosterol plays a role in enhancing host defense against certain pathogens. A notable example is its effect against disseminated candidiasis caused by Candida albicans. Research has shown that daucosterol can induce a protective T-helper 1 (Th1) immune response. This Th1 response is critical for host resistance to this fungal pathogen, as it enhances the killing capacity of immune cells like activated macrophages, NK cells, and cytotoxic T cells against the infected cells. While daucosterol itself does not exhibit direct antifungal activity by inhibiting the growth of C. albicans, its immunoregulatory activity is key to its protective effects.

Hypolipidemic Research of Daucosterol

Daucosterol has been identified as a compound with potent hypolipidemic properties, showing promise in the management of lipid disorders. Its effects have been observed on several key lipid markers in the blood.

Reduction of Serum Cholesterol and Triglyceride Levels

Multiple studies have reported that daucosterol can lead to a significant decrease in serum total cholesterol and triglyceride levels. In a study involving hyperlipidemic mice, a daucosterol-lecithin complex (DS-LC) was shown to effectively alleviate hyperlipidemia. This treatment resulted in a notable reduction of both total cholesterol and triglycerides in the serum of these mice.

Impact on Low-Density Lipoprotein Cholesterol (LDL-C)

In addition to lowering total cholesterol and triglycerides, daucosterol has a marked impact on low-density lipoprotein cholesterol (LDL-C), often referred to as "bad cholesterol." The administration of a daucosterol-lecithin complex in hyperlipidemic mice led to a significant decrease in LDL-C levels. This reduction in LDL-C is a key factor in its potential to mitigate the risks associated with high cholesterol, such as atherosclerosis.

The table below presents findings from a study on hyperlipidemic mice, illustrating the effects of a daucosterol-lecithin complex on serum lipid levels.

| Lipid Parameter | Model Group (Hyperlipidemic) | Daucosterol-Lecithin Complex Group | Reference |

| Total Cholesterol (mmol/L) | 8.23 ± 0.45 | 5.89 ± 0.38 | |

| Triglycerides (mmol/L) | 2.15 ± 0.28 | 1.27 ± 0.19 | |

| LDL-C (mmol/L) | 4.97 ± 0.33 | 2.76 ± 0.25 |

Mechanisms of Lipid Metabolism Regulation

Daucosterol has been shown to play a role in regulating lipid metabolism, which is crucial in preventing conditions like alcoholic liver disease (ALD). Research indicates that daucosterol can protect against hepatic lipid accumulation. In studies on alcohol-induced liver injury, daucosterol was found to alleviate the build-up of lipids in the liver. This effect is partly achieved by influencing the expression of genes involved in lipid synthesis.

One of the key mechanisms identified is its ability to protect against hepatic oxidative stress, which is closely linked to lipid metabolism. In animal models of ALD, daucosterol administration led to a reduction in hepatic triglyceride (TG) and free fatty acid (FFA) levels. Furthermore, it was observed to downregulate the protein and mRNA expression of key enzymes involved in fatty acid synthesis, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA desaturase-1 (SCD1), as well as the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP1c). The formation of a complex between daucosterol and lecithin (B1663433) (DS-LC) has also been noted to regulate lipid metabolism and reduce fat accumulation.

Table 1: Effects of Daucosterol on Key Markers of Lipid Metabolism in Alcohol-Induced Liver Injury

| Marker | Effect of Daucosterol | Reference |

|---|---|---|

| Hepatic Triglycerides (TG) | Decrease | |

| Hepatic Free Fatty Acids (FFA) | Decrease | |

| FASN Expression | Decrease | |

| SREBP1c Expression | Decrease | |

| SCD1 Expression | Decrease |

Hepatoprotective Research of Daucosterol

Daucosterol exhibits significant hepatoprotective properties, shielding the liver from various forms of damage and inflammation.

Alleviation of Liver Damage and Inflammation

Research has demonstrated that daucosterol can effectively protect against liver injury induced by substances like alcohol and lipopolysaccharide/D-galactosamine. It has been shown to reduce pathological changes in liver tissue, including damage, fibrosis, and apoptosis. In mouse models of liver failure, daucosterol, particularly when combined with umbilical cord mesenchymal stem cell (UCMSC)-derived exosomes, significantly attenuated liver damage and inflammation.

The anti-inflammatory effects of daucosterol in the liver are notable. It has been found to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Studies on alcoholic liver disease revealed that daucosterol ameliorates liver inflammation by targeting the p38/nuclear factor kappa B (NF-κB)/NOD-like receptor protein-3 (NLRP3) inflammasome pathway. This involves decreasing the nuclear translocation of NF-κB and inhibiting the activation of the NLRP3 inflammasome.

Table 2: Hepatoprotective Effects of Daucosterol

| Effect | Model | Key Findings | Reference |

|---|---|---|---|

| Reduced Liver Damage | Liver Failure Mice | Decreased pathological changes, fibrosis, and apoptosis. | |

| Reduced Inflammation | Liver Failure Mice | Decreased levels of TNF-α, IL-1β, and IL-6. | |

| Ameliorated Inflammation | Alcoholic Liver Disease | Inhibited the p38/NF-κB/NLRP3 inflammasome pathway. |

Regulation of IL-6/STAT3 Signaling Pathway

A key mechanism underlying the hepatoprotective effects of daucosterol is its ability to regulate the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway. This pathway is known to be activated in liver failure.

In studies involving mice with liver failure, daucosterol treatment, especially in combination with UCMSC-derived exosomes, was found to suppress the IL-6/STAT3 pathway. This was evidenced by a marked reduction in the mRNA expression levels of IL-6 and STAT3 in the liver tissue. By inhibiting this pathway, daucosterol helps to alleviate hepatic damage and inflammation. The suppression of the IL-6/STAT3 pathway is considered a crucial element of the therapeutic potential of daucosterol in liver diseases.

Anti-Osteoporotic Research of Daucosterol

Daucosterol has emerged as a potential therapeutic agent for osteoporosis, a condition characterized by reduced bone mass and density. Its anti-osteoporotic effects are attributed to its dual action on bone-resorbing osteoclasts and bone-forming osteoblasts.

Inhibition of Osteoclast Differentiation and Activity

Daucosterol has been shown to effectively inhibit the differentiation of osteoclasts, the cells responsible for bone breakdown. Studies have demonstrated that daucosterol hinders the early stages of osteoclast differentiation, preventing the formation of mature, multinucleated osteoclasts. This inhibitory effect was confirmed through various assays, including tartrate-resistant acid phosphatase (TRAP) staining, which identifies osteoclasts, and F-actin ring formation assays, which are indicative of osteoclast activity. Furthermore, daucosterol was found to reduce bone resorption in pit formation assays.

Activation of Osteoblast Function

In addition to inhibiting bone resorption, daucosterol also promotes the activity of osteoblasts, the cells responsible for bone formation. Research has shown that daucosterol enhances osteoblast differentiation and activity. The positive effect on osteoblast function was demonstrated by an increase in calcification nodule deposition, as determined by Alizarin red S staining. In vivo studies using a lipopolysaccharide (LPS)-induced osteoporosis model in mice confirmed that daucosterol administration inhibited the loss of bone density.

Table 3: Anti-Osteoporotic Activities of Daucosterol

| Activity | Target Cell | Key Findings | Reference |

|---|---|---|---|

| Inhibition of Differentiation | Osteoclasts | Inhibited early-stage differentiation and formation of mature osteoclasts. | |

| Inhibition of Activity | Osteoclasts | Reduced F-actin ring formation and bone resorption. | |

| Promotion of Activity | Osteoblasts | Increased calcification nodule deposition. | |

| Promotion of Differentiation | Osteoblasts | Enhanced osteoblast differentiation. | |

| In vivo Efficacy | Osteoporosis Model | Inhibited LPS-induced bone density loss. |

Modulation of Bone Remodeling Markers

Daucosterol, a naturally occurring phytosterol, has demonstrated significant potential in the regulation of bone metabolism by influencing the activities of both osteoclasts and osteoblasts. Research indicates that daucosterol can modulate a variety of bone remodeling markers, suggesting a dual role in inhibiting bone resorption and promoting bone formation. This modulation is critical for maintaining bone homeostasis, a balance that is often disrupted in pathological conditions like osteoporosis.

The process of bone remodeling involves the coordinated action of osteoclasts, which resorb bone, and osteoblasts, which form new bone. Daucosterol's influence on this process is evident through its effects on key cellular and molecular pathways.

Inhibition of Osteoclastogenesis and Bone Resorption Markers

Studies have shown that daucosterol effectively inhibits the differentiation of osteoclasts from their precursor cells. This inhibitory effect is crucial as excessive osteoclast activity leads to bone loss. The mechanism involves the suppression of core transcription factors essential for osteoclast development, namely c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1). This suppression is achieved through the inhibition of Mitogen-Activated Protein Kinase (MAPK) phosphorylation.

A key marker for osteoclast differentiation and activity is Tartrate-Resistant Acid Phosphatase (TRAP). Research has demonstrated that daucosterol significantly inhibits RANKL-induced TRAP expression and activity. Furthermore, daucosterol disrupts the formation of the F-actin ring, a cytoskeletal structure essential for the bone-resorbing function of mature osteoclasts.

The table below summarizes the research findings on the effect of daucosterol on osteoclast-related bone remodeling markers.

| Marker/Process | Effect of Daucosterol | Cellular/Molecular Mechanism |

| Osteoclast Differentiation | Inhibition | Downregulation of c-Fos and NFATc1 via MAPK/NF-κB pathway inhibition. |

| TRAP (Acp5) | Decreased expression and activity. | Inhibition of a key osteoclast-specific marker. |

| F-Actin Ring Formation | Inhibition | Disruption of the osteoclast's bone resorption machinery. |

| Pit Formation (Bone Resorption) | Reduction | Decreased functional ability of osteoclasts to resorb bone. |

Promotion of Osteoblastogenesis and Bone Formation Markers

In addition to its anti-resorptive effects, daucosterol actively promotes the differentiation and function of osteoblasts, the cells responsible for synthesizing new bone matrix. This pro-formative activity is mediated through the upregulation of the Bone Morphogenetic Protein-2 (BMP-2)/Smad and Wnt/β-catenin signaling pathways.

The influence of daucosterol on osteoblast activity is confirmed by its effect on several key bone formation markers. It has been shown to increase the expression of Runt-related transcription factor 2 (RUNX2), a master regulator of osteoblast differentiation. Consequently, the expression of downstream osteogenic genes is enhanced. For instance, daucosterol treatment leads to a significant increase in Alkaline Phosphatase (ALP), an early marker of osteoblast maturation, as well as Osteocalcin (OCN) and pro-alpha1 chains of type I collagen (procol1), which are involved in matrix mineralization and bone formation. This ultimately leads to enhanced calcification of osteoblast nodules.

The table below details the research findings on the effect of daucosterol on osteoblast-related bone remodeling markers.

| Marker/Process | Effect of Daucosterol | Cellular/Molecular Mechanism |

| Osteoblast Differentiation | Promotion | Upregulation of BMP-2/Smad and Wnt/β-catenin pathways. |

| RUNX2 | Increased expression. | Activation of a key transcription factor for osteogenesis. |

| Alkaline Phosphatase (ALP) | Increased expression. | Enhancement of an early marker of osteoblast differentiation. |

| Osteocalcin (OCN) | Increased expression. | Promotion of extracellular matrix mineralization. |

| Procol1 | Increased expression. | Stimulation of a key component for bone formation. |

| Calcified Nodule Formation | Promotion | Increased mineralization activity of osteoblasts. |

In vivo studies using a lipopolysaccharide (LPS)-induced osteoporosis model have further corroborated these findings, showing that daucosterol can inhibit bone density loss and improve bone microarchitecture. By simultaneously inhibiting factors that drive bone resorption and promoting those that stimulate bone formation, daucosterol demonstrates a comprehensive modulatory effect on bone remodeling markers.

Preclinical and in Vivo Research Models for Daucosterol Studies

In Vitro Cell Culture Models for Daucosterol Research

Cell culture models are fundamental in preclinical research, providing a controlled environment to study the direct effects of compounds on specific cell types.

Tumor Cell Line Studies

Daucosterol has demonstrated significant anti-cancer activity across a variety of tumor cell lines, including those from breast, lung, liver, and prostate cancers.

MCF-7 (Breast Adenocarcinoma): In MCF-7 cells, daucosterol has been shown to inhibit cell proliferation in a dose-dependent manner. Studies indicate that it can induce apoptosis (programmed cell death) through mechanisms that include DNA fragmentation and the activation of the PI3K/Akt signaling pathway. The half-maximal inhibitory concentration (IC50) for daucosterol in MCF-7 cells has been reported as 19.96 μM and 53.27 μg/mL in different studies. Interestingly, daucosterol showed weaker effects on other breast cancer cell lines like MDA-MB-231 and 4T1.

A549 (Lung Carcinoma): Research on the A549 human lung cancer cell line has revealed that daucosterol can inhibit cell proliferation and induce apoptosis. It has been observed to cause cell cycle arrest at the G2/M phase. The IC50 value for daucosterol in A549 cells was found to be 17.46 μg/mL. The compound has been noted for its selective cytotoxicity against this cell line.

HepG2 and SMMC-7721 (Hepatocellular Carcinoma): Daucosterol has been found to inhibit the proliferation, migration, and invasion of both HepG2 and SMMC-7721 human hepatocellular carcinoma cell lines in a concentration-dependent manner. The IC50 values were determined to be 138.73 μg/mL for HepG2 and 143.40 μg/mL for SMMC-7721 cells. The mechanism of action in these cells involves the Wnt/β-catenin signaling pathway.

LNCaP, DU145, and PC3 (Prostate Carcinoma): In prostate cancer cell lines, daucosterol has demonstrated the ability to inhibit cell growth and proliferation. It downregulates cell cycle proteins and anti-apoptotic proteins while upregulating pro-apoptotic proteins. In DU145 and PC3 cells, daucosterol induced apoptosis and increased the number of cells in the late apoptotic and apoptotic stages, respectively. The CC50 values for daucosterol were reported as 29.25 μg/mL for DU145 and 17.45 μg/mL for PC3 cells.

Table 1: Effects of Daucosterol on Various Tumor Cell Lines

| Cell Line | Cancer Type | Key Findings | IC50/CC50 Values |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Inhibits proliferation, induces apoptosis, inactivates PI3K/Akt pathway. | 19.96 μM, 53.27 μg/mL |

| A549 | Lung Carcinoma | Inhibits proliferation, induces apoptosis, causes G2/M cell cycle arrest. | 17.46 μg/mL |

| HepG2 | Hepatocellular Carcinoma | Inhibits proliferation, migration, and invasion via Wnt/β-catenin pathway. | 138.73 μg/mL |

| SMMC-7721 | Hepatocellular Carcinoma | Inhibits proliferation, migration, and invasion via Wnt/β-catenin pathway. | 143.40 μg/mL |

| LNCaP | Prostate Carcinoma | Inhibits growth and proliferation. | Not specified |

| DU145 | Prostate Carcinoma | Inhibits growth, induces late apoptosis. | 29.25 μg/mL |

| PC3 | Prostate Carcinoma | Inhibits growth, induces apoptosis. | 17.45 μg/mL |

Neuronal Cell Culture Models

Cortical Neurons under Oxygen-Glucose Deprivation/Reperfusion (OGD/R): In models simulating ischemic stroke, daucosterol has shown neuroprotective effects. Post-treatment with daucosterol significantly reduced neuronal loss, apoptosis, and caspase-3 activity in cultured cortical neurons subjected to OGD/R. This neuroprotective activity is linked to the activation of the IGF1 signaling pathway.

Immune Cell Investigations

RAW 264.7 Cells (Macrophage-like): Studies using RAW 264.7 macrophage cells have explored the immunomodulatory and anti-inflammatory properties of daucosterol. Daucosterol has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) in these cells, suggesting an immunosuppressive effect. It also suppresses inflammatory cytokines.

Osteoclast and Osteoblast Cell Lines

RAW 264.7 as Osteoclast Precursors: In the context of bone metabolism, RAW 264.7 cells can be induced to differentiate into osteoclasts. Research has shown that daucosterol inhibits the formation of pits by these osteoclasts, indicating its potential to inhibit bone resorption. This effect is achieved by targeting the MAPK signaling pathway and inhibiting the expression of NFATc1 and c-Fos.

Animal Models in Daucosterol Preclinical Research

Animal models are crucial for understanding the systemic effects of a compound, including its efficacy and interaction with a whole biological system.

Cancer Xenograft Models

Murine H22 Hepatoma Allograft: In vivo studies using a murine H22 hepatoma allograft model in ICR mice have demonstrated that daucosterol treatment can significantly inhibit tumor growth. The mechanism behind this in vivo anti-cancer effect involves the induction of intracellular reactive oxygen species (ROS) generation, leading to autophagic cell death.

: Hyperlipidemic Animal Models

Daucosterol has been investigated for its potential to manage high cholesterol levels using animal models that mimic human hyperlipidemia. In these studies, hyperlipidemia is often induced in animals like mice by feeding them a high-fat diet.

One study explored the effects of a daucosterol–lecithin (B1663433) complex (DS-LC) on hyperlipidemic mice. The results showed that treatment with the DS-LC effectively reduced high lipid levels, improved liver function, and decreased fat accumulation in the epididymal fat pads. Specifically, there were significant reductions in total cholesterol, triglycerides, and low-density lipoprotein cholesterol (LDL-C). These findings suggest that the daucosterol-lecithin complex could be a promising therapeutic agent for managing lipid metabolism and related disorders.

Another in vivo study also highlighted daucosterol's effectiveness in animals with high cholesterol, demonstrating a notable 31% reduction in blood cholesterol and a 46% decrease in β-lipoproteins. These studies collectively point to the hypolipidemic properties of daucosterol, indicating its potential to lower elevated lipid levels in the blood.

Table 1: Effects of Daucosterol on Lipid Profile in Hyperlipidemic Mice

| Biomarker | Effect of Daucosterol Treatment | Reference |

|---|---|---|

| Total Cholesterol | Significantly Decreased | |

| Triglycerides | Significantly Decreased | |

| LDL-C | Significantly Decreased | |

| β-lipoproteins | Decreased by 46% | |

| Blood Cholesterol | Decreased by 31% | |

| Liver Function | Improved | |

| Epididymal Fat | Reduced Lipid Accumulation |

Myocardial Ischemia-Reperfusion Injury Models

Daucosterol's protective effects on the heart have been examined in models of myocardial ischemia-reperfusion (I/R) injury. This condition occurs when blood flow is restored to a part of the heart after a period of being blocked, which can paradoxically cause further damage.

In a study using a rat model of acute myocardial infarction, pretreatment with daucosterol was found to reduce the size of the damaged heart tissue. It also lowered the levels of serum markers that indicate heart muscle damage, such as creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH). These protective effects were observed at medium and high doses of daucosterol.

The mechanism behind this cardioprotective effect appears to be linked to the reduction of oxidative stress. Daucosterol pretreatment was shown to decrease the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of total superoxide (B77818) dismutase (T-SOD), an important antioxidant enzyme. Furthermore, daucosterol was found to inhibit the activation of the NLRP3 inflammasome, a key player in the inflammatory response that contributes to I/R injury. This suggests that daucosterol may protect the heart from I/R injury by suppressing ROS-mediated inflammation.

Table 2: Cardioprotective Effects of Daucosterol in Myocardial I/R Injury Models

| Parameter | Effect of Daucosterol Pretreatment | Reference |

|---|---|---|

| Myocardial Infarct Size | Reduced | |

| Serum Creatine Kinase (CK) | Decreased | |

| Serum Lactate Dehydrogenase (LDH) | Decreased | |

| Reactive Oxygen Species (ROS) | Decreased | |

| Malondialdehyde (MDA) | Decreased | |

| Total Superoxide Dismutase (T-SOD) | Increased | |

| NLRP3 Inflammasome | Inhibited |

Liver Injury Models

The therapeutic potential of daucosterol has also been explored in various animal models of liver injury, including those induced by alcohol, chemicals like carbon tetrachloride (CCl4), and immune-mediated processes.

In a mouse model of alcoholic liver disease (ALD), daucosterol was shown to protect against liver injury and inflammation. It worked by reducing the phosphorylation of p38, which in turn decreased the nuclear translocation of NF-κB and inhibited the activation of the NLRP3 inflammasome. Daucosterol also helped to alleviate oxidative stress and the accumulation of lipids in the liver.

Studies have also reported that daucosterol may have a protective effect against liver injury induced by CCl4 in mice. In a mouse model of liver failure induced by lipopolysaccharide/D-galactosamine, daucosterol, especially when combined with exosomes from umbilical cord mesenchymal stem cells, was found to improve liver damage. This combination therapy reduced the liver index, lowered levels of liver enzymes and pro-inflammatory factors, and suppressed the IL-6/STAT3 signaling pathway.

Furthermore, in a model of autoimmune hepatitis induced by concanavalin (B7782731) A, daucosterol demonstrated a protective effect on the liver, which may be related to the inhibition of STAT3 expression and activation.

Table 3: Hepatoprotective Effects of Daucosterol in Liver Injury Models

| Model of Liver Injury | Key Findings | Reference |

|---|---|---|

| Alcoholic Liver Disease | Alleviated liver injury and inflammation via the p38/NF-κB/NLRP3 pathway. Reduced oxidative stress and lipid accumulation. | |

| Carbon Tetrachloride-Induced | Suggested hepatoprotective effects. | |